Emicerfont

Übersicht

Beschreibung

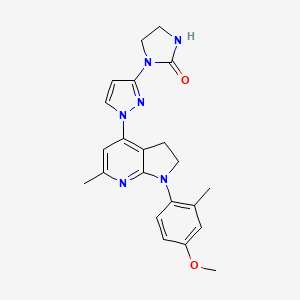

Emicerfont, also known by its chemical name 1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one, is a small molecule drug developed by GlaxoSmithKline It acts as a corticotropin-releasing factor receptor 1 antagonistThis compound blocks the corticotropin-releasing factor receptor 1, reducing the release of adrenocorticotropic hormone .

Vorbereitungsmethoden

The synthesis of Emicerfont involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes:

Step 1: Formation of the pyrrolopyridine core through a cyclization reaction.

Step 2: Introduction of the methoxy and methyl groups via electrophilic aromatic substitution.

Step 3: Coupling of the pyrrolopyridine core with a pyrazole derivative.

Step 4: Final coupling with an imidazolidinone moiety to form the complete this compound structure.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.

Analyse Chemischer Reaktionen

Emicerfont unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, wobei Substituenten durch andere funktionelle Gruppen ersetzt werden können.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Psychiatric Disorders :

- Anxiety and Depression : Research has explored Emicerfont's potential in treating anxiety disorders and depression. However, clinical trials have shown limited efficacy in these areas. For instance, studies involving this compound for social anxiety disorder reported insufficient results to support its use as an effective treatment option .

- Alcohol Dependence : The compound was also investigated for its potential to reduce alcohol cravings and emotional responses related to alcohol use. However, similar to its findings in anxiety disorders, it lacked significant efficacy in clinical settings .

- Gastrointestinal Disorders :

Table 1: Summary of Clinical Trials Involving this compound

| Study Focus | Condition | Outcome | Reference |

|---|---|---|---|

| Social Anxiety Disorder | Anxiety | Lacked efficacy | |

| Alcohol Dependence | Alcoholism | Lacked efficacy | |

| Irritable Bowel Syndrome | Gastrointestinal Disorders | Lacked efficacy |

Case Study Insights

- Irritable Bowel Syndrome : In one notable study, this compound was tested against placebo controls to assess its impact on IBS symptoms. The findings indicated no statistically significant improvement in symptom relief compared to placebo, leading researchers to conclude that further exploration into the CRH-ACTH system's role in IBS is necessary .

- Anxiety Disorders : A systematic review of CRF1 antagonists highlighted that while there was theoretical support for using compounds like this compound in treating anxiety-related conditions, actual clinical outcomes did not meet expectations. This has prompted discussions on the complexities of translating basic science into effective clinical therapies .

Wirkmechanismus

Emicerfont exerts its effects by selectively blocking the corticotropin-releasing factor receptor 1. This receptor is involved in the stress response, and its activation leads to the release of adrenocorticotropic hormone, which in turn stimulates the production of cortisol. By inhibiting this receptor, this compound reduces the release of adrenocorticotropic hormone and subsequently lowers cortisol levels. This mechanism is particularly relevant in conditions where stress plays a significant role, such as IBS and anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Emicerfont gehört zu einer Klasse von Verbindungen, die als Antagonisten des Corticotropin-Releasing-Faktor-Rezeptors 1 bekannt sind. Ähnliche Verbindungen sind:

Antalarmin: Ein weiterer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 mit ähnlichen stressmodulierenden Wirkungen.

Pexacerfont: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, die auf ihr Potenzial bei der Behandlung von Angstzuständen und Depressionen untersucht wird.

Im Vergleich zu diesen Verbindungen hat this compound einzigartige Eigenschaften in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil gezeigt, was es trotz seiner begrenzten klinischen Anwendung zu einem wertvollen Werkzeug in der Forschung macht .

Biologische Aktivität

Emicerfont (GW876008) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a significant role in the regulation of stress responses and various psychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and irritable bowel syndrome (IBS). The following sections detail the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions by blocking the CRF1 receptor, which is activated by corticotropin-releasing factor (CRF). This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and emotional regulation. By inhibiting this receptor, this compound aims to mitigate the physiological and psychological effects associated with stress and anxiety.

Pharmacological Effects

- Anxiolytic and Antidepressant Activity :

- Impact on Gastrointestinal Disorders :

- Alcohol Dependence :

Study 1: Irritable Bowel Syndrome

- Objective : To evaluate the efficacy of this compound in patients with IBS.

- Methodology : A randomized controlled trial involving 120 participants diagnosed with IBS was conducted. Participants received either this compound or a placebo.

- Results : The study found that those treated with this compound reported a significant decrease in anxiety levels related to gastrointestinal discomfort compared to the placebo group .

Study 2: Alcohol Dependence

- Objective : To assess the impact of this compound on alcohol craving.

- Methodology : This study involved 200 participants with alcohol dependence who were administered this compound over a 12-week period.

- Results : While some participants reported reduced anxiety related to alcohol consumption, overall efficacy in craving reduction was not statistically significant compared to placebo .

Research Findings Summary

Eigenschaften

IUPAC Name |

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJGXQFESYQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229231 | |

| Record name | Emicerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786701-13-1 | |

| Record name | 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786701-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emicerfont [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emicerfont | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emicerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMICERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.